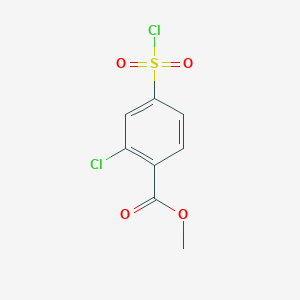

Methyl 2-chloro-4-(chlorosulfonyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a colorless or light yellow liquid that is used as an intermediate in organic synthesis, particularly in the production of pesticides, insecticides, and pharmaceutical intermediates .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-(chlorosulfonyl)benzoate can be synthesized through a sulfonylation reaction of methyl 4-chlorobenzoate to form methyl 4-chloro-2-sulfonylbenzoate, followed by a chlorination reaction to introduce an additional chlorine atom . The specific steps can be adjusted according to the reaction conditions, such as temperature, solvent, and catalysts used.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonylation and chlorination reactions under controlled conditions to ensure high yield and purity. The compound is often produced under inert gas (nitrogen or argon) to prevent unwanted side reactions .

化学反应分析

Types of Reactions

Methyl 2-chloro-4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and chlorosulfonyl groups.

Reduction Reactions: It can be reduced to form different derivatives depending on the reducing agents used.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, sulfonic acids, and other derivatives depending on the specific reagents and conditions used .

科学研究应用

Pharmaceutical Applications

1. Synthesis of Therapeutic Agents

Methyl 2-chloro-4-(chlorosulfonyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorosulfonyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, which is crucial for the development of enzyme inhibitors and other therapeutic agents. This property is particularly valuable in biochemical studies aimed at understanding enzyme mechanisms and protein interactions.

2. Enzyme Inhibition Studies

The compound has been utilized to probe enzyme mechanisms through its ability to modify proteins via covalent bonding. Research indicates that it can serve as a tool for studying enzyme inhibition, providing insights into the structure-activity relationships of potential drug candidates.

Agrochemical Applications

1. Herbicide Development

this compound is also used in the synthesis of herbicides, particularly sulfonylurea-type herbicides. It acts as a precursor for compounds that exhibit high efficacy against various weed species, making it valuable in agricultural applications .

Case Study 1: Enzyme Mechanism Exploration

A study focused on the interactions between this compound and specific enzymes demonstrated its potential to inhibit enzyme activity. This was evident in experiments where varying concentrations of the compound were applied to enzyme assays, leading to significant reductions in enzyme function. Such findings underscore its utility in drug design and development.

Case Study 2: Herbicide Efficacy

In agricultural research, this compound was incorporated into formulations aimed at controlling resistant weed populations. Field trials revealed that herbicides derived from this compound provided effective control over target weeds while minimizing crop damage, highlighting its importance in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances enzyme inhibition studies |

| Agrochemicals | Precursor for herbicides | Effective weed control |

| Case Study | Description | Findings |

|---|---|---|

| Enzyme Mechanism Study | Investigated enzyme inhibition | Significant reduction in enzyme activity |

| Herbicide Efficacy | Field trials on resistant weeds | Effective control with minimal crop damage |

作用机制

The mechanism of action of methyl 2-chloro-4-(chlorosulfonyl)benzoate involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it useful in biochemical studies . The molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the additional chlorine atom at the 4-position.

Methyl 4-(chlorosulfonyl)benzoate: Similar but with the chlorosulfonyl group at the 4-position instead of the 2-position.

Methyl 2-[(chlorosulfonyl)methyl]benzoate: Contains a chlorosulfonylmethyl group instead of a chlorosulfonyl group.

Uniqueness

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is unique due to the presence of both chloro and chlorosulfonyl groups at specific positions on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .

生物活性

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is a compound that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological interactions, mechanisms of action, and potential applications through a detailed review of current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H6Cl2O3S and a molecular weight of approximately 269.10 g/mol. The compound features both chloro and chlorosulfonyl functional groups attached to a benzoate structure, which contribute to its reactivity and biological activity. Due to its corrosive nature, it poses risks such as skin burns and respiratory irritation, necessitating careful handling in laboratory settings .

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The chlorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This modification can lead to alterations in enzyme activity and protein function, making it a valuable tool for studying enzyme mechanisms and protein interactions .

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase IX, which is implicated in tumorigenesis and metabolic processes. By covalently modifying the active site of these enzymes, it can effectively alter their catalytic activity .

- Protein Modification : The ability to form covalent bonds with amino acid residues enables the compound to modify proteins, potentially influencing various biochemical pathways .

Biological Activity Studies

Research has documented various aspects of the biological activity of this compound:

- Enzyme Interaction Studies : Investigations have highlighted its role as an inhibitor in biochemical pathways, particularly in cancer research where enzyme inhibition can affect tumor growth and progression.

- Toxicological Assessments : Given its corrosive nature, studies have also focused on the toxicological effects of the compound on human health, emphasizing the need for stringent safety measures during handling .

Case Studies

Several case studies illustrate the biological implications of this compound:

- Cancer Research : A study demonstrated that this compound effectively inhibited carbonic anhydrase IX in vitro, suggesting potential applications in cancer therapy by targeting metabolic pathways crucial for tumor survival .

- Occupational Exposure : In an occupational health context, exposure assessments revealed that individuals working with similar compounds exhibited respiratory sensitization, underscoring the importance of understanding the biological effects of chlorinated benzoates .

Applications in Research

This compound serves multiple roles across various scientific disciplines:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. |

| Biology | Investigated for enzyme inhibition and protein modification studies. |

| Medicine | Serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. |

| Industry | Utilized in producing dyes, pigments, and other industrial chemicals. |

属性

IUPAC Name |

methyl 2-chloro-4-chlorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIXGSTZSJGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。